molecular formula C10H13NO B053233 4-Propylbenzamide CAS No. 121193-17-7

4-Propylbenzamide

Cat. No.: B053233
CAS No.: 121193-17-7
M. Wt: 163.22 g/mol
InChI Key: LMRCNAHPCAQHJA-UHFFFAOYSA-N
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Description

4-Propylbenzamide, also known as N-propylbenzamide, is a member of the benzamide class of compounds. It is characterized by the substitution of a propyl group at the nitrogen atom of the benzamide structure. The molecular formula of this compound is C10H13NO, and it has a molecular weight of 163.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .

Industrial Production Methods: In industrial settings, the synthesis of benzamide derivatives, including this compound, often involves the reaction between carboxylic acids and amines at high temperatures (above 180°C). This method is widely used due to its compatibility with large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Propylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amide group into other functional groups.

    Reduction: Reduction reactions can convert the amide group into an amine group using reducing agents.

    Substitution: Substitution reactions involve replacing the propyl group or other substituents on the benzamide ring with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various reagents, including halogens and nucleophiles, are used under different conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Propylbenzamide involves its interaction with specific molecular targets and pathways. As a benzamide derivative, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Benzamide: The parent compound of 4-Propylbenzamide, characterized by the absence of the propyl group.

    N-Methylbenzamide: Similar to this compound but with a methyl group instead of a propyl group.

    N-Ethylbenzamide: Contains an ethyl group in place of the propyl group.

Uniqueness: this compound is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties and applications compared to other benzamide derivatives .

Properties

IUPAC Name

4-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRCNAHPCAQHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620640
Record name 4-Propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121193-17-7
Record name 4-Propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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